molecular formula C7H8ClNOS B011222 4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride CAS No. 108046-16-8

4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride

Cat. No. B011222
M. Wt: 189.66 g/mol
InChI Key: VLJFWONKQWZPGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopenta[b]thiophene derivatives, including structures similar to 4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride, involves multi-step chemical reactions. A novel approach to synthesizing these compounds involves designing and synthesizing a liquid crystal core unit based on the cyclopenta[b]thiophene skeleton. This process is achieved through a series of reactions that benefit the formation of the nematic phase in liquid crystals, thereby enhancing their physical properties such as birefringence (Δn) and dielectric anisotropy (Δe) (Wan Danyang et al., 2020).

Molecular Structure Analysis

The molecular structure of cyclopenta[b]thiophene derivatives is characterized by the presence of a thiophene ring fused with a cyclopentane ring. This structural arrangement contributes to the compound's stability and its ability to form various derivatives. The structural analysis of similar compounds through methods like X-ray diffraction has provided insights into the molecular conformation and the interactions that stabilize these molecules (Jaismary G. B. de Oliveira et al., 2012).

Chemical Reactions and Properties

Cyclopenta[b]thiophene derivatives undergo various chemical reactions, leading to the synthesis of numerous compounds with diverse properties. For instance, reactions involving phenylisothiocyanate can yield thiourea derivatives, which further react with active methylene reagents to produce pyrimidine derivatives. These chemical transformations highlight the versatility and reactivity of the cyclopenta[b]thiophene core, allowing for the synthesis of compounds with potential pharmacological interest (K. El-Sharkawy, 2012).

Physical Properties Analysis

The introduction of the cyclopenta[b]thiophene core into liquid crystal compounds has been shown to enhance their physical properties. Specifically, the density function theory calculations suggest that the combination of thiophene and cyclopentane increases the height/width ratio and linearity of the mesogens, which can stabilize the liquid crystal phase. This leads to high birefringence and large dielectric anisotropy liquid crystals with a wide nematic phase interval, indicating the potential of these compounds in advanced materials applications (Wan Danyang et al., 2020).

Chemical Properties Analysis

The chemical properties of cyclopenta[b]thiophene derivatives are influenced by their molecular structure. The fusion of the thiophene and cyclopentane rings imparts unique electronic and steric characteristics to these compounds, making them suitable for a wide range of chemical reactions and applications. The ability of these compounds to undergo various chemical transformations, including the formation of thiourea and pyrimidine derivatives, underscores their chemical versatility and potential utility in synthetic chemistry (K. El-Sharkawy, 2012).

Scientific Research Applications

Antioxidant Activity in Central Nervous System

A derivative of 4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride, known as 5TIO1, displayed notable pharmacological activities, specifically its antioxidant properties in various areas of the mouse central nervous system. The study demonstrated that 5TIO1 significantly reduced lipid peroxidation and nitrite content across different brain regions. Notably, it enhanced antioxidant enzymatic activities, particularly in the cerebellum, suggesting its potential in protecting the brain from neuronal damages observed in neuropathologies (Fortes et al., 2013).

Potential Antidepressant Activity

Another compound closely related to 4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride, specifically a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, was synthesized and assessed for antidepressant activity. The compounds exhibited a significant reduction in immobility time in both forced swimming and tail suspension tests, indicating potential antidepressant effects. The study highlighted the therapeutic potential of thiophene-based pyrazolines with a carbothioamide tail unit as antidepressant medications (Mathew et al., 2014).

Safety And Hazards

  • Precautionary Statements : Safety precautions include avoiding contact with skin and eyes, using protective equipment, and handling in a well-ventilated area .

properties

IUPAC Name

4-amino-4,5-dihydrocyclopenta[b]thiophen-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS.ClH/c8-5-3-6(9)7-4(5)1-2-10-7;/h1-2,5H,3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJFWONKQWZPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)SC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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